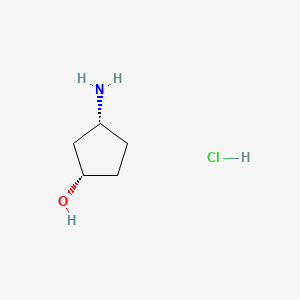

(1S,3R)-3-Aminocyclopentanol hydrochloride

Descripción

(1S,3R)-3-Aminocyclopentanol hydrochloride is a chiral organic compound that has garnered attention in the field of chemical synthesis. bldpharm.comachemblock.com As a bifunctional molecule, containing both an amino group and a hydroxyl group on a cyclopentane (B165970) ring, its specific three-dimensional arrangement, or stereochemistry, is crucial to its utility. nih.gov The hydrochloride salt form generally enhances the compound's stability and solubility in certain solvents, making it easier to handle and incorporate into various synthetic processes. chemimpex.com This compound is primarily utilized in research and development as a chiral building block, a foundational component for constructing more complex, enantiomerically pure molecules. bldpharm.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (1S,3R)-3-aminocyclopentan-1-ol;hydrochloride nih.gov |

| Molecular Formula | C₅H₁₂ClNO achemblock.comnih.gov |

| Molecular Weight | 137.61 g/mol achemblock.com |

| CAS Number | 1259436-59-3 bldpharm.comachemblock.comnih.gov |

| Canonical SMILES | C1CC@@HO.Cl nih.gov |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(1S,3R)-3-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718676 | |

| Record name | (1S,3R)-3-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259436-59-3, 1284248-73-2 | |

| Record name | (1S,3R)-3-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Stereocontrol for 1s,3r 3 Aminocyclopentanol Hydrochloride

Enantioselective Synthesis Strategies for Chiral Aminocyclopentanols

The precise control of stereochemistry is paramount in the synthesis of pharmacologically active compounds. Enantioselective synthesis strategies aim to produce a single desired enantiomer, thereby avoiding the need for challenging and often inefficient resolution of racemic mixtures. These approaches can be broadly categorized into asymmetric catalysis, which utilizes chiral catalysts to direct the formation of a specific stereoisomer, and biocatalysis, which employs enzymes to achieve high levels of stereoselectivity.

Asymmetric Catalysis Approaches

Asymmetric catalysis has emerged as a powerful tool in modern organic synthesis, enabling the efficient construction of complex chiral molecules. rsc.org This section will delve into two prominent asymmetric catalytic methods for the synthesis of chiral aminocyclopentanol precursors: copper-catalyzed asymmetric Diels-Alder reactions and transition-metal catalyzed hydrofunctionalization.

The Diels-Alder reaction is a classic and highly efficient method for the construction of six-membered rings. When applied in an asymmetric fashion, it can provide access to chiral cyclohexene (B86901) derivatives, which can then be further transformed into chiral cyclopentanol (B49286) precursors. Copper-based catalysts, in conjunction with chiral ligands, have proven to be particularly effective in promoting asymmetric Diels-Alder reactions. nih.govcapes.gov.br

One notable strategy involves the hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and a nitrosocarbonyl compound generated in situ. google.com For instance, tert-butyl hydroxylamine (B1172632) carbonate can be oxidized in the presence of a copper(II) chloride catalyst and a ligand such as 2-ethyl-2-oxazoline (B78409) to form tert-butyl nitrosyl carbonate. google.com This reactive intermediate then undergoes a [4+2] cycloaddition with cyclopentadiene to yield a cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester. google.com The use of a chiral ligand complexed to the copper catalyst can induce high levels of enantioselectivity in this cycloaddition, setting the stereochemistry for the subsequent transformations.

| Reaction Step | Reagents and Conditions | Key Transformation | Reference |

| Hetero-Diels-Alder | tert-butyl hydroxylamine carbonate, cyclopentadiene, CuCl2, 2-ethyl-2-oxazoline | Formation of chiral bicyclic precursor | google.com |

| N-O Bond Reduction | Zinc powder, acetic acid | Reduction of the oxazine (B8389632) ring | google.com |

| Double Bond Hydrogenation | Palladium on carbon, H2 | Saturation of the cyclopentene (B43876) ring | google.com |

Immobilizing the copper-chiral bis(oxazoline) complex on a solid support, such as mesoporous silica, can offer advantages in terms of catalyst recovery and reuse without significant loss of reactivity or selectivity. lookchem.com

Transition-metal catalyzed hydrofunctionalization reactions, which involve the addition of an X-H bond (where X can be N, O, P, etc.) across a carbon-carbon double or triple bond, represent an atom-economical and increasingly important method for the synthesis of functionalized organic molecules. nih.govyoutube.com In the context of aminocyclopentanol synthesis, intramolecular hydroamination or hydroalkoxylation of a suitably substituted cyclopentene precursor can be a powerful strategy for installing the amino and hydroxyl groups with stereocontrol.

The choice of transition metal catalyst and ligand is critical for controlling the regioselectivity and enantioselectivity of the hydrofunctionalization process. rsc.orgresearchgate.net For example, rhodium catalysts have been successfully employed in the regiodivergent hydrosilylation of acyl aminocyclopropanes, which can serve as precursors to aminocyclopentanol derivatives through ring-opening and subsequent functionalization. researchgate.net While direct hydroamination and hydroalkoxylation of cyclopentene derivatives are challenging, strategic use of directing groups can facilitate these transformations.

Recent advancements have focused on the use of first-row transition metals like iron, cobalt, and nickel, which are more abundant and less expensive than their heavier counterparts. nih.gov These metals, when combined with appropriate ligands, can catalyze a variety of hydrofunctionalization reactions, opening new avenues for the synthesis of chiral aminocyclopentanols.

Biocatalytic and Enzymatic Resolution Methods

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. mdpi.com Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for the synthesis of chiral molecules like (1S,3R)-3-aminocyclopentanol.

The enzymatic reduction of a prochiral cyclopentanone (B42830) derivative is a direct and efficient method for establishing the desired stereochemistry at the hydroxyl-bearing carbon. A variety of microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs), are capable of reducing ketones to chiral alcohols with high enantiomeric excess. frontiersin.org

For the synthesis of (1S,3R)-3-aminocyclopentanol, a suitable precursor would be a 3-aminocyclopentanone (B3224326) derivative. The stereoselective reduction of the ketone functionality would then yield the desired cis-aminocyclopentanol. The choice of enzyme is critical to ensure the formation of the (1S,3R) stereoisomer. For example, specific strains of Rhodococcus, Brevibacterium, and Hansenula have been shown to effectively reduce keto-esters to their corresponding chiral hydroxy-esters with high diastereomeric and enantiomeric purity. mdpi.com

| Enzyme Source | Substrate | Product | Stereoselectivity | Reference |

| Rhodococcus strains | (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester | (1S,2S)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester | >98% de, 99.4% ee | mdpi.com |

| Candida parapsilosis | Racemic 1,3-butanediol | (R)-1,3-butanediol | 95% ee | mdpi.com |

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enriched. Lipases are particularly versatile enzymes for this purpose, as they can catalyze the acylation or deacylation of alcohols and amines with high enantioselectivity. nih.govmdpi.comacs.org

In the synthesis of (1S,3R)-3-aminocyclopentanol, a lipase-catalyzed resolution can be applied to a racemic mixture of aminocyclopentanol or a suitable precursor. For example, a racemic mixture of cis-3-aminocyclopentanol can be subjected to acylation in the presence of a lipase (B570770) such as Novozym 435 (Candida antarctica lipase B) and an acyl donor like vinyl acetate. google.com The lipase will selectively acylate one enantiomer, for instance, the (1R,3S)-enantiomer, to form the corresponding N-acetyl derivative. The unreacted (1S,3R)-aminocyclopentanol can then be separated from the acylated product.

The choice of lipase and reaction conditions, including the acyl donor and solvent, is crucial for achieving high enantiomeric excess and yield. nih.gov Several lipases, including Lipozyme TL, Lipozyme RM, and Lipase PS "Amano" SD, have been successfully employed in the resolution of aminocyclopentanols and related compounds. google.com

| Lipase | Reaction Type | Substrate | Key Outcome | Reference |

| Novozym 435 | Acylation | Racemic cis-3-aminocyclopentanol | Selective acylation of one enantiomer | google.com |

| Candida antarctica lipase type A | Acylation | Methyl indoline-2-carboxylate | Enantioselective acylation | nih.gov |

| Candida antarctica lipase B (CAL-B) | Amidation | Racemic amines | Kinetic resolution | mdpi.com |

Enzymatic Kinetic Resolution in Aminocyclopentanol Synthesis

Enzymatic kinetic resolution represents a powerful and highly selective method for obtaining enantiomerically pure aminocyclopentanols. This technique leverages the stereospecificity of enzymes, most commonly lipases, to differentiate between the enantiomers of a racemic mixture. youtube.com The enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers, one in its original form and the other as a new derivative. youtube.com

Lipases are frequently employed for the resolution of racemic aminocyclopentanol precursors. researchgate.net For instance, lipase-catalyzed acylation is a common strategy. In this process, a racemic mixture of aminocyclopentanol is reacted with an acyl donor in the presence of a lipase. The enzyme will selectively acylate one of the enantiomers, resulting in an acylated product and the unreacted, enantiomerically enriched alcohol. These can then be separated by standard chromatographic techniques.

A notable example is the use of Candida antarctica lipase B (CAL-B), which has demonstrated high enantioselectivity in the N-acylation of various amino-cycloalkane derivatives. researchgate.net The choice of solvent and acylating agent can significantly influence the efficiency and selectivity of the resolution. For example, 2,2,2-trifluoroethyl butanoate has been used as an effective acyl donor in these resolutions. researchgate.net The progress of the reaction and the enantiomeric excess (ee) of the products are typically monitored using techniques like gas chromatography. researchgate.net

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. youtube.comnih.gov In DKR, the unreacted enantiomer is continuously racemized in situ, providing a constant supply of the reactive enantiomer for the enzymatic transformation. nih.govresearchgate.net This approach combines the high stereoselectivity of enzymatic catalysis with a racemization catalyst, leading to a highly efficient synthesis of the target chiral molecule. While specific applications of DKR for (1S,3R)-3-aminocyclopentanol are not extensively detailed in the provided context, the principle is a key strategy in chiral synthesis. nih.gov

The following table summarizes the key aspects of enzymatic kinetic resolution in the context of aminocyclopentanol synthesis:

| Enzyme Type | Typical Reaction | Key Advantages | Example |

| Lipase (e.g., CAL-B, Pseudomonas cepacia lipase) | Acylation, Hydrolysis | High enantioselectivity, mild reaction conditions, broad substrate scope. researchgate.netjocpr.comnih.gov | Resolution of racemic aminocyclopentanol derivatives via selective N-acylation. researchgate.net |

| Amidase | Hydrolysis of amides | Production of chiral amino acids from amino acid amides. nih.gov | Dynamic kinetic resolution of amino acid amides. nih.govresearchgate.net |

Chemo- and Stereoselective Reaction Pathways to (1S,3R)-3-Aminocyclopentanol Hydrochloride

The synthesis of this compound relies on carefully designed reaction sequences that control both the chemical transformations and the stereochemical outcomes.

A key strategy in constructing the cyclopentane (B165970) ring with the desired stereochemistry involves asymmetric cycloaddition reactions followed by hydrogenation. google.com For instance, an N-acyl hydroxylamine compound can undergo an asymmetric cycloaddition with cyclopentadiene to establish the two chiral centers of the target molecule in a controlled manner. google.com This initial cycloadduct then undergoes hydrogenation to reduce the double bond within the bicyclic system. google.com Palladium on carbon (Pd/C) or Raney nickel are commonly used catalysts for this hydrogenation step, which is crucial for setting the final stereochemistry of the cyclopentane ring. google.com

In synthetic routes that utilize nitro or N-oxide precursors, the selective reduction of the nitrogen-oxygen (N-O) bond is a critical step to unveil the amino group. A method has been described where a cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester intermediate is subjected to selective reduction of the N-O bond. google.com This is achieved using a zinc powder-acetic acid system, which effectively cleaves the N-O bond while preserving other functional groups in the molecule. google.com This specific reduction is a key transformation in a multi-step synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride. google.com

The synthesis of this compound often involves a series of functional group interconversions on the cyclopentane ring to arrive at the final product. These transformations must be performed with high selectivity to avoid side reactions and maintain stereochemical integrity.

Oxidation: The hydroxyl group on the cyclopentane ring can be oxidized to a ketone. This transformation is often a part of a broader synthetic strategy and can be achieved using various oxidizing agents.

Reduction: The amino group can be introduced via the reduction of a corresponding nitro or azide (B81097) group. Furthermore, the hydroxyl group can be introduced by the reduction of a ketone. Common reducing agents for these transformations include sodium borohydride (B1222165) and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be employed to introduce the amino group or other functionalities onto the cyclopentane ring. The amino group itself can participate in such reactions.

A specific synthetic route involves the deacetylation of an intermediate under alkaline conditions, for example, using lithium hydroxide (B78521) in methanol (B129727). google.com This is followed by the removal of a tert-butyl ester protecting group and in situ formation of the hydrochloride salt in an acidic solution, such as hydrogen chloride in isopropanol. google.com

Optimization of Reaction Conditions for Enhanced Stereopurity and Yield of this compound

Achieving high stereopurity and yield is paramount in the synthesis of pharmaceutical intermediates like this compound. This requires careful optimization of reaction conditions, particularly the catalyst system.

The stereochemical outcome of many asymmetric reactions is highly dependent on the catalyst system, which typically consists of a metal and a chiral ligand.

Catalyst Loading: The amount of catalyst used can impact not only the reaction rate but also the stereoselectivity. In a described synthesis, the catalyst for a hetero-Diels-Alder reaction, cupric chloride, is used at a specific loading (0.1-0.2 equivalents) to ensure optimal performance. google.com

Ligand Design: The chiral ligand is arguably the most critical component for inducing stereoselectivity. The ligand coordinates to the metal center and creates a chiral environment that directs the substrate to react in a specific orientation. In the aforementioned hetero-Diels-Alder reaction, 2-ethyl-2-oxazoline is used as a ligand (0.1-0.2 equivalents) in conjunction with the copper catalyst. google.com The design and selection of the ligand are crucial for achieving high enantiomeric or diastereomeric excess.

The following table highlights the impact of catalyst and ligand parameters on the synthesis:

| Parameter | Influence | Example |

| Catalyst Loading | Affects reaction rate and can influence selectivity. | 0.1-0.2 eq. of cupric chloride in a hetero-Diels-Alder reaction. google.com |

| Ligand Design | Creates a chiral environment to control stereochemistry. | Use of 2-ethyl-2-oxazoline as a ligand in a copper-catalyzed reaction. google.com |

Controlled Hydrolysis and Deprotection Protocols

The final stages in the synthesis of this compound involve the carefully controlled hydrolysis and deprotection of intermediate compounds. These steps are critical for unveiling the desired amino and hydroxyl functionalities and for the ultimate isolation of the target compound as its hydrochloride salt. The choice of deprotection strategy is intrinsically linked to the protecting groups employed in the earlier synthetic stages. Key methodologies include alkaline hydrolysis for ester cleavage and acidic conditions for the removal of carbamate (B1207046) protecting groups like the tert-butyloxycarbonyl (Boc) group.

One established route involves a two-step deprotection sequence starting with an acetylated intermediate. The initial step is a deacetylation reaction carried out under alkaline conditions. A patent describes the use of lithium hydroxide in methanol for this purpose. google.com Following the removal of the acetyl group, the subsequent intermediate, which may contain a tert-butyl ester, is subjected to acidic conditions. Specifically, a solution of hydrogen chloride in isopropanol, which can be prepared in situ from acetyl chloride and isopropanol, serves to both cleave the tert-butyl ester and form the final hydrochloride salt of (1S,3R)-3-aminocyclopentanol. google.com

Another widely documented method focuses on the direct deprotection of a Boc-protected amino group and concurrent salt formation. Research findings detail a highly efficient process for this conversion. The Boc-protected precursor, carbamic acid, [(1S,3R)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester, is treated with a 4M solution of hydrogen chloride in 1,4-dioxane. chemicalbook.com This single step effectively removes the Boc group and precipitates the desired this compound from the reaction mixture. chemicalbook.com This method is noted for its simplicity and high yield.

The following tables summarize key data from reported deprotection protocols.

Table 1: Acidic Deprotection of Boc-Protected Intermediate

This table outlines the reaction conditions for the removal of the tert-butyloxycarbonyl (Boc) group from Carbamic acid, [(1S,3R)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester and subsequent hydrochloride salt formation.

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4M Hydrogen Chloride | 1,4-Dioxane | 20 | 2 | 95 | chemicalbook.com |

Table 2: Sequential Deprotection and Salt Formation

This table details a two-step process involving alkaline deacetylation followed by acidic deprotection of a tert-butyl ester and in-situ hydrochloride salt formation.

| Step | Reagent(s) | Solvent | Key Transformation | Reference |

| 1 | Lithium Hydroxide | Methanol | Deacetylation | google.com |

| 2 | Hydrogen Chloride (from Acetyl Chloride) | Isopropanol | tert-Butyl Ester Deprotection & HCl Salt Formation | google.com |

Table 3: Reductive Deprotection and Salt Formation

This table describes a final hydrogenation step followed by the formation of the hydrochloride salt.

| Reagent(s) | Catalyst | Key Transformation | Reference |

| 1. Hydrogen Gas | 10% Palladium on Carbon | Hydrogenation/Deprotection | google.com |

| 2. Hydrogen Chloride Gas | - | HCl Salt Formation | google.com |

Advanced Spectroscopic and Stereochemical Characterization of 1s,3r 3 Aminocyclopentanol Hydrochloride

Methodologies for Absolute Configuration Determination and Verification

The absolute configuration of a chiral molecule like (1S,3R)-3-Aminocyclopentanol hydrochloride, which describes the spatial arrangement of its atoms, can be determined using several instrumental techniques. The most definitive method is single-crystal X-ray diffraction. This technique provides the precise three-dimensional coordinates of each atom in the crystalline state, allowing for the unambiguous assignment of the (1S,3R) configuration.

In addition to X-ray crystallography, chiroptical spectroscopic methods are invaluable, particularly for verifying the absolute configuration in solution or when suitable crystals cannot be obtained. Vibrational circular dichroism (VCD) is one such powerful technique. chemrxiv.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. chemrxiv.orgrsc.org By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations for a known configuration (e.g., 1S,3R), the absolute stereochemistry can be confidently assigned.

| Methodology | Principle | Sample Phase | Key Advantages | Limitations |

|---|---|---|---|---|

| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice. | Solid (Single Crystal) | Provides unambiguous determination of absolute configuration and detailed structural information (bond lengths, angles). | Requires a suitable single crystal of the compound, which can be difficult to grow. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. chemrxiv.org | Solution or Solid chemrxiv.org | Highly sensitive to absolute configuration and conformation in solution. chemrxiv.orgrsc.org Does not require crystallization. | Requires comparison with theoretical calculations for confident assignment. Can be complex for highly flexible molecules. |

Quantitative Analysis of Diastereomeric and Enantiomeric Excess

Ensuring the stereochemical purity of this compound is crucial. This involves quantifying the amount of the desired stereoisomer in relation to its enantiomer ((1R,3S)-3-Aminocyclopentanol hydrochloride) and any diastereomers (e.g., (1S,3S)- and (1R,3R)-3-Aminocyclopentanol hydrochloride). The primary techniques for this analysis are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating and quantifying enantiomers. nih.gov CSPs are themselves chiral and interact differently with the enantiomers of the analyte, leading to different retention times. For aminocyclopentanol derivatives, polysaccharide-based or macrocyclic glycopeptide-based CSPs can be employed. sigmaaldrich.com Direct analysis is often possible, though derivatization with a suitable chiral or achiral reagent can sometimes enhance separation and detection. sigmaaldrich.comgoogle.com The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two enantiomers.

NMR spectroscopy can also be used to determine enantiomeric purity, typically by using a chiral auxiliary. This can be a chiral solvating agent, which forms transient diastereomeric complexes with the enantiomers, or a chiral derivatizing agent, which forms stable diastereomers. These diastereomeric species have non-equivalent NMR spectra, allowing for the integration of distinct signals to quantify the enantiomeric ratio.

| Parameter | Description | Typical Analytical Result |

|---|---|---|

| Enantiomeric Excess (e.e.) | A measure of the purity of an enantiomer. Calculated as |([R] - [S]) / ([R] + [S])| * 100%. For (1S,3R), it measures the excess over the (1R,3S) enantiomer. | >97% achemblock.com |

| Diastereomeric Excess (d.e.) | A measure of the purity of a diastereomer. For the (1S,3R) isomer, it measures the excess over diastereomers like (1S,3S) and (1R,3R). | High, often >95%, depending on the synthetic route. |

| Chiral HPLC Resolution (Rs) | A quantitative measure of the separation between two enantiomeric peaks in a chromatogram. A value ≥ 1.5 indicates baseline separation. nih.gov | Typically ≥ 1.5 for well-developed methods. nih.gov |

Conformational Analysis and Intramolecular Interactions within the Cyclopentanol (B49286) Ring System

The five-membered cyclopentane (B165970) ring is not planar but adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry). researchgate.net For substituted cyclopentanes like this compound, the substituents' steric and electronic properties will influence which conformation is energetically favored.

The conformational equilibrium can be investigated using a combination of NMR spectroscopy and theoretical calculations. nih.govauremn.org.br In ¹H NMR, the magnitude of the vicinal coupling constants (³J_HH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, information about the ring's pucker and the preferred orientation (pseudo-axial or pseudo-equatorial) of the amino and hydroxyl groups can be deduced. nih.gov

Theoretical methods, such as Density Functional Theory (DFT), are used to calculate the energies of different possible conformations. auremn.org.br These calculations can predict the most stable conformer and the energy barriers between different conformations.

A significant factor in the conformational preference of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the amino group (-NH₂). In the protonated hydrochloride form, the ammonium (B1175870) group (-NH₃⁺) can act as a hydrogen bond donor to the oxygen of the hydroxyl group. This interaction can lock the molecule into a more rigid conformation where the two functional groups are in proximity, which typically favors a conformation where one substituent is pseudo-axial and the other is pseudo-equatorial.

| Conformation | Description | Relative Stability Influences |

|---|---|---|

| Envelope (C_s) | Four carbon atoms are coplanar, and the fifth is out of the plane. | Influenced by the position of the out-of-plane atom relative to the substituents. Can minimize some steric interactions. |

| Half-Chair (C_2) | Three adjacent carbon atoms are coplanar, with the other two displaced on opposite sides of the plane. researchgate.net | Often the global energy minimum for substituted cyclopentanes as it effectively minimizes both torsional strain and steric hindrance. |

| Planar (D_5h) | All five carbon atoms lie in the same plane. | Energetically unfavorable due to significant torsional strain from eclipsed C-H bonds. Acts as a transition state between puckered conformations. |

Applications of 1s,3r 3 Aminocyclopentanol Hydrochloride in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Chiral Building Block for the Construction of Complex Organic Molecules

The intrinsic chirality and bifunctionality of (1S,3R)-3-aminocyclopentanol hydrochloride make it an exemplary chiral building block in asymmetric synthesis. Chiral building blocks, or synthons, are enantiomerically pure compounds that introduce a specific stereochemistry into a target molecule, a critical factor for biological activity. The trans-configuration of the amino and hydroxyl groups on the five-membered carbocyclic ring provides a well-defined three-dimensional structure that chemists can exploit to control the stereochemical outcome of subsequent reactions. nih.gov

The construction of complex organic molecules often relies on a series of stereocontrolled reactions. The use of this compound simplifies this process by providing a pre-existing stereochemical foundation. Various synthetic strategies, such as hetero-Diels-Alder reactions followed by reductions and resolutions, are employed to produce this key intermediate with high optical purity. google.com For instance, one patented method involves a copper-catalyzed hetero-Diels-Alder reaction, enzymatic chiral separation, hydrogenation, and deprotection steps to yield the target compound. google.com This robust synthesis ensures a reliable supply of the chiral building block for more extensive synthetic campaigns.

The functionalized cyclopentane (B165970) ring is a common motif in a wide array of natural products and biologically active compounds. researchgate.netnih.gov The presence of both a nucleophilic amino group and a hydroxyl group allows for sequential or orthogonal functionalization, enabling the elaboration of the simple cyclopentane core into intricate molecular architectures.

Utility in Enantioselective Drug Discovery and Pharmaceutical Development

The precise three-dimensional arrangement of atoms in a drug molecule is often paramount for its interaction with biological targets like enzymes and receptors. Enantioselective synthesis—the synthesis of a single enantiomer of a chiral drug—is therefore a cornerstone of modern pharmaceutical development. This compound serves as a crucial intermediate in the enantioselective synthesis of several important pharmaceutical agents.

A prominent example of its application is in the synthesis of Bictegravir, a potent integrase strand transfer inhibitor used for the treatment of HIV-1 infection. google.comtandfonline.comchemicalbook.com In the synthesis of Bictegravir, the (1R,3S)-enantiomer of 3-aminocyclopentanol (B77102) is reacted with other complex fragments to construct the final polycyclic drug molecule. tandfonline.comresearchgate.net The specific stereochemistry imparted by the aminocyclopentanol moiety is essential for the drug's high affinity and selective binding to the HIV integrase enzyme. The development of efficient, scalable syntheses for (1R,3S)-3-aminocyclopentanol hydrochloride has been a key enabler for the large-scale production of this life-saving medication. google.com

The value of this building block extends beyond a single application. The cyclopentane scaffold is recognized as an effective core structure in medicinal chemistry programs. researchgate.net Its incorporation into drug candidates can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. The defined stereochemistry of this compound makes it an attractive starting point for creating libraries of new chemical entities for high-throughput screening in drug discovery campaigns, targeting a range of diseases from viral infections to cancer. researchgate.netnih.govnih.gov

| Drug Utilizing (1S,3R)-3-Aminocyclopentanol Moiety |

| Name |

| Bictegravir |

Design and Synthesis of Bioactive Aminocyclopentanol Analogues

The amino and hydroxyl groups of (1S,3R)-3-aminocyclopentanol are key handles for chemical modification, allowing for the systematic design and synthesis of new bioactive analogues. Strategic derivatization of these functional groups can modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affects its biological activity and target engagement.

Common derivatization strategies include:

Acylation: The amino group can be readily acylated with various carboxylic acids or their derivatives to form amides. This is a common strategy to introduce diverse substituents that can probe binding pockets of target proteins. For example, in the synthesis of cyclopentane-based muraymycin analogues, an amino group was acylated to install a key side chain essential for biological activity. nih.gov

Alkylation/Reductive Amination: The amino group can be alkylated to introduce different alkyl or aryl groups. Reductive amination is another powerful method to form more complex amine structures.

Sulfonylation: Reaction of the amino group with sulfonyl chlorides yields sulfonamides, a common functional group in many marketed drugs.

Etherification/Esterification: The hydroxyl group can be converted into ethers or esters to alter polarity and metabolic stability.

Oxidation: The secondary alcohol can be oxidized to a ketone, providing another point for diversification or for creating rigid analogues.

These transformations enable the generation of focused compound libraries where the core cyclopentane scaffold is maintained, but the peripheral functional groups are varied. This approach is fundamental to structure-activity relationship (SAR) studies, where chemists systematically explore how changes in molecular structure impact biological efficacy, ultimately leading to the optimization of lead compounds. frontiersin.org

| Derivatization Reaction | Functional Group | Resulting Moiety | Purpose in Analogue Design |

| Acylation | Amino (-NH₂) | Amide (-NHCOR) | Introduce diverse side chains, modulate binding. nih.gov |

| Reductive Alkylation | Amino (-NH₂) | Secondary/Tertiary Amine (-NHR, -NR₂) | Modify basicity and steric profile. nih.gov |

| Esterification | Hydroxyl (-OH) | Ester (-OCOR) | Create prodrugs, alter solubility and lipophilicity. |

| Etherification | Hydroxyl (-OH) | Ether (-OR) | Increase metabolic stability, modify hydrogen bonding. |

Beyond simple derivatization, this compound serves as a starting point for the development of entirely new chemical scaffolds. A chemical scaffold is the core structure of a molecule to which various functional groups are attached. The development of novel scaffolds is a creative endeavor in medicinal chemistry aimed at exploring new chemical space and identifying molecules with unprecedented biological activities. researchgate.netnih.gov

The cyclopentane ring is considered a valuable and versatile chemical motif for scaffold design because it is prevalent in numerous natural products. researchgate.netnih.gov Researchers have developed methods to transform simple chiral cyclopentanes into more complex, polycyclic, or spirocyclic systems. For instance, cyclopentane-based analogues of the natural antibiotic muraymycin have been synthesized to target the bacterial enzyme MraY. nih.gov This work involved building upon the cyclopentane core by adding sugar moieties and lipophilic side chains to create a novel class of potential antibiotics. nih.gov

Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, are powerful tools for creating libraries of structurally diverse scaffolds from chiral building blocks. nih.govnih.gov While not always starting from aminocyclopentanol itself, these strategies illustrate how a basic chiral ring system can be elaborated into a multitude of novel structures for drug discovery. nih.gov The development of multicomponent reactions that can rapidly assemble complex molecules around a cyclopentenyl core further highlights the utility of five-membered rings in generating molecular diversity. nih.gov By using this compound as a chiral foundation, chemists can access unique and complex scaffolds that would be difficult to synthesize by other means, paving the way for the discovery of next-generation therapeutics. researchgate.net

Pharmacological and Biological Research of 1s,3r 3 Aminocyclopentanol Hydrochloride and Its Derivatives

Investigation of Enzyme Inhibition and Activation Mechanisms by Aminocyclopentanol Scaffolds

The aminocyclopentanol framework is integral to the development of various enzyme inhibitors. The specific arrangement of its functional groups allows for precise interactions within the active sites of enzymes, leading to the modulation of their activity.

Glycosidase Inhibition Studies

Derivatives of aminocyclopentanol, specifically those configured as five-membered iminocyclitols, have been identified as potent and selective inhibitors of glycosidases. nih.gov These enzymes are crucial for the processing of oligosaccharide chains on N-linked glycoproteins. nih.gov Inhibition of glycosidases, such as α-glucosidase, can significantly impact the structure of these glycans, thereby affecting the function, transport, and maturation of glycoproteins. nih.gov

One study identified a novel five-membered iminocyclitol derivative as a highly potent and selective inhibitor of a glycoprotein-processing α-glucosidase, exhibiting a Kᵢ value of 53 nM. nih.gov Further derivatization of this compound led to agents with significant inhibitory activity against human β-hexosaminidase (Kᵢ = 2.6 nM), a target for osteoarthritis therapeutics. nih.gov The mechanism of inhibition often involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site.

Inhibition of Viral Enzymes, with Specific Reference to Anti-AIDS Drug Development

The aminocyclopentanol scaffold is a key component in the development of antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for Human Immunodeficiency Virus (HIV). myskinrecipes.comnih.gov NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an enzyme essential for viral replication. mdpi.com

A study focused on the synthesis of novel amine-type cyclopentanepyridinone derivatives as NNRTIs. nih.gov These derivatives, which incorporate the aminocyclopentanol scaffold, demonstrated anti-HIV activity in nanomolar to micromolar concentrations. One of the most potent compounds exhibited an EC₅₀ of 540 nM against HIV and an IC₅₀ of 33.89 μM against wild-type HIV-1 RT, with low cytotoxicity. nih.gov Molecular docking studies revealed that these compounds interact with key residues in the NNRTI binding pocket, including Lys101, Tyr181, and Tyr188. nih.gov The structural flexibility of the cyclopentane (B165970) ring allows these inhibitors to adapt to mutations within the binding site, a critical feature for overcoming drug resistance. nih.gov

| Compound | EC₅₀ (μM) | IC₅₀ (μM) vs. WT HIV-1 RT | CC₅₀ (μM) |

|---|---|---|---|

| Compound 6 | >100 | >100 | >100 |

| Compound 9 | 0.54 | 33.89 | >100 |

| Compound 10 | >100 | >100 | >100 |

Modulation of Protein-Protein Interactions, e.g., MDM2-p53 Interaction

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical target in cancer therapy. Inhibiting this interaction can reactivate p53, leading to cell cycle arrest or apoptosis in cancer cells. While research into small-molecule inhibitors of the p53-MDM2 interaction is extensive, the direct use of the (1S,3R)-3-aminocyclopentanol scaffold is not prominently documented in the provided search results. However, the principles of scaffold-based drug design are relevant. Inhibitors are often designed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that bind to the MDM2 pocket. Various scaffolds, such as spirooxindoles and pyrazolopyrrolidinones, have been successfully employed to position functional groups that interact with these pockets. nih.govnih.gov The development of potent inhibitors like NVP-CGM097, which binds to MDM2 with high affinity, demonstrates the success of this structure-based design approach. nih.gov

Analysis of Ligand-Receptor Interactions and Molecular Recognition

The binding of a ligand to its receptor is a fundamental process in cellular communication and is central to the mechanism of action for many drugs. genextgenomics.com The aminocyclopentanol scaffold's functional groups are key to its ability to engage in specific and high-affinity interactions with biological targets.

Characterization of Hydrogen Bonding and Electrostatic Interactions with Biological Targets

The amino and hydroxyl groups of the aminocyclopentanol ring are primary sites for forming hydrogen bonds and electrostatic interactions with biological targets like enzymes and receptors. These noncovalent interactions are crucial for the specificity and affinity of ligand binding.

Molecular modeling and dynamics simulations of aminocyclopentanol derivatives have provided insights into these interactions. For instance, in the case of HIV-1 RT inhibitors, simulations showed that certain cyclopentanepyridinone derivatives could form up to two hydrogen bonds with residues within the enzyme's binding pocket. nih.govnih.gov These hydrogen bonds, combined with hydrophobic interactions, contribute to the stable binding and potent inhibitory activity of the compounds. nih.gov The ability to precisely tune these interactions through chemical modification of the scaffold is a key strategy in drug design. nih.gov

| Compound Name |

|---|

| (1S,3R)-3-Aminocyclopentanol hydrochloride |

| NVP-CGM097 |

| Polyoxins |

| Nikkomycins |

| UDP-N-acetylglucosamine |

Modulation of Receptor Activity, e.g., Alpha1a-Receptor Antagonism

Alpha-1 adrenergic receptor antagonists, also known as alpha-blockers, are a class of pharmacological agents that inhibit the action of norepinephrine and epinephrine at the alpha-1 adrenergic receptors in smooth muscle and the central nervous system. This inhibition leads to smooth muscle relaxation, primarily in blood vessels and the prostate. nih.gov Consequently, these agents are utilized in the management of conditions such as hypertension and benign prostatic hyperplasia (BPH). nih.gov The alpha-1 adrenergic receptor has subtypes, including alpha-1a, alpha-1b, and alpha-1d, which have distinct tissue distributions and functions. Selective alpha-1a adrenergic receptor antagonists have been developed to target the receptors in the prostate and bladder neck with greater specificity, potentially reducing cardiovascular side effects. nih.gov

A review of the scientific literature did not yield specific studies investigating this compound or its derivatives as modulators of alpha-1a receptor activity. Research in this area appears to be focused on other chemical scaffolds.

Structure-Activity Relationship (SAR) Studies of Aminocyclopentanol-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov These studies allow for the rational design of more potent and selective drug candidates by modifying the chemical scaffold.

In the context of aminocyclopentanol-based compounds, significant SAR insights have been derived from studies on aminocyclopentitol glycosidase inhibitors. Aminocyclopentitols are closely related analogs of aminocyclopentanols. Research has shown that the stereochemistry of the aminocyclopentitol core and the nature of the substituent on the amino group are critical for inhibitory activity against various glycosidases. nih.gov

One comprehensive study analyzed thirty-five different aminocyclopentitol glycosidase inhibitors and revealed key SAR findings: nih.gov

Stereochemistry is Crucial : The most potent inhibition of any given glycosidase was achieved when there was a perfect stereochemical match between the aminocyclopentitol inhibitor and the natural substrate of the enzyme. This includes the configuration (alpha or beta) of the amino group, which needs to correspond to the enzyme's anomeric selectivity. nih.gov

N-Alkylation Enhances Potency : The introduction of alkyl substituents on the amine function, acting as mimics of the aglycon part of a natural glycoside substrate, generally leads to stronger inhibitory activity compared to the primary amine analogs. nih.gov For instance, N-benzyl substituted derivatives of D-gluco and D-galacto configured aminocyclopentitols showed potent inhibition of β-galactosidase and β-glucosidase. nih.gov Similarly, an N-benzyl substituted α-D-galacto aminocyclopentitol was a strong inhibitor of α-galactosidase. nih.gov

These findings underscore the importance of both the 3D arrangement of hydroxyl and amino groups on the cyclopentane ring and the nature of the N-substituent in determining the inhibitory profile of this class of compounds.

Table 1: SAR Findings for Aminocyclopentitol Glycosidase Inhibitors

| Structural Feature | Observation | Impact on Activity |

| Stereochemistry of Ring | A precise match with the enzyme's natural substrate is required. | Critical for Potency |

| Configuration of Amino Group | Must match the enzyme's anomeric selectivity (α or β). nih.gov | High |

| Substitution on Amino Group | N-benzyl groups generally increase inhibitory activity. nih.gov | Enhancement |

| Primary vs. Substituted Amine | Substituted amines show stronger inhibition than primary amines. nih.gov | Enhancement |

Exploration of Diverse Therapeutic Applications for Aminocyclopentanol Derivatives

The unique structural features of the aminocyclopentanol scaffold have prompted investigations into its potential utility across various therapeutic areas.

Rheumatoid arthritis (RA) and psoriasis are chronic autoimmune diseases driven by a dysregulated immune response, leading to inflammation. In RA, the inflammation primarily targets the synovial joints, while in psoriasis, it manifests as hyperproliferation of keratinocytes in the skin. Current treatments often involve immunosuppressive agents and targeted biologics that modulate specific inflammatory pathways.

A review of the available scientific literature did not reveal specific studies evaluating the efficacy or mechanism of action of this compound or its derivatives in the context of rheumatoid arthritis or psoriasis. Research into small molecules for these conditions is active but has focused on other classes of compounds, such as Janus kinase (JAK) inhibitors and various natural products.

Inhibition of cholesterol absorption from the intestine is a therapeutic strategy for managing hypercholesterolemia. drugs.com By reducing the amount of dietary and biliary cholesterol that enters the circulation, these inhibitors can lower plasma levels of low-density lipoprotein (LDL) cholesterol. drugs.com The most well-known cholesterol absorption inhibitor, ezetimibe, functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine. nih.gov

There is no evidence in the reviewed scientific literature to suggest that this compound or its derivatives have been investigated as cholesterol absorption inhibitors. The research and development of cholesterol absorption inhibitors have predominantly centered on β-lactam structures, such as ezetimibe, and other chemical scaffolds. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of 1s,3r 3 Aminocyclopentanol Hydrochloride

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as (1S,3R)-3-aminocyclopentanol hydrochloride, and a biological target, typically a protein.

While specific molecular docking studies on this compound are not extensively available in publicly accessible literature, studies on its stereoisomer, (1S,3S)-3-aminocyclopentanol hydrochloride, offer valuable insights. For instance, molecular docking simulations of the (1S,3S) isomer have been used to investigate its interaction with metabotropic glutamate (B1630785) receptors (mGluRs). These studies suggest that the specific stereochemistry of the compound allows for optimal spatial arrangement of the amino and hydroxyl groups, leading to favorable binding interactions within the receptor's active site. It is hypothesized that the (1S,3S) configuration enhances binding affinity through the formation of strong hydrogen bonds with key amino acid residues like Serine and Arginine.

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses would be scored based on their predicted binding affinity. The top-scoring poses would then be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

The results of such a study could predict potential biological targets for this compound and guide the design of new, more potent derivatives.

Table 1: Hypothetical Key Interactions from a Molecular Docking Study

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Aspartic Acid | Hydrogen Bond (with -NH3+) | 2.8 |

| Serine | Hydrogen Bond (with -OH) | 3.1 |

| Tyrosine | π-Cation (with -NH3+) | 4.5 |

| Valine | Hydrophobic Interaction | 3.9 |

This table is a hypothetical representation of potential interactions and is not based on published experimental data for this compound.

Quantum Chemical Calculations for Elucidating Reactivity and Stereoselectivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure, geometry, and reactivity of molecules. These methods can provide detailed information about bond lengths, bond angles, charge distribution, and the energies of different molecular orbitals.

For this compound, quantum chemical calculations could be used to:

Determine the most stable conformation: By calculating the energies of different spatial arrangements of the atoms, the most stable 3D structure of the molecule can be identified.

Analyze the electronic properties: The distribution of electron density can be calculated to identify electron-rich and electron-poor regions, which are indicative of reactive sites. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be determined to predict reactivity.

Elucidate reaction mechanisms: The energy profile of a chemical reaction involving this compound can be mapped out to understand the transition states and intermediates, thereby clarifying the reaction mechanism and stereoselectivity.

A patent for the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride describes a multi-step synthesis involving a hetero Diels-Alder reaction and enzymatic chiral separation. google.com Quantum chemical calculations could be instrumental in optimizing such a synthesis by providing a deeper understanding of the reaction energetics and the factors governing the desired stereochemical outcome.

Table 2: Calculated Properties from a Hypothetical Quantum Chemical Study

| Property | Calculated Value |

| Dipole Moment | 3.5 D |

| HOMO Energy | -8.2 eV |

| LUMO Energy | 2.1 eV |

| Energy Gap (HOMO-LUMO) | 10.3 eV |

This table presents hypothetical values for illustrative purposes.

Molecular Dynamics Simulations of this compound-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.gov This technique is particularly useful for studying the interactions between a ligand and a protein, providing insights that are not accessible from static docking studies. nih.gov

An MD simulation of a complex between this compound and a target protein would start with the docked pose obtained from molecular docking. The system would then be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a period of nanoseconds to microseconds, tracking the trajectory of each atom.

Analysis of the MD trajectory can reveal:

The stability of the binding pose: Whether the ligand remains stably bound in the active site or if it dissociates.

The flexibility of the ligand and protein: How the conformations of both molecules change upon binding.

The role of water molecules: The contribution of water molecules in mediating the interaction between the ligand and the protein.

The binding free energy: More accurate calculations of the binding affinity can be obtained using methods like MM/PBSA or MM/GBSA applied to the MD trajectory.

While no specific MD simulation studies for this compound are currently published, the methodology is well-established for studying a wide range of protein-ligand interactions. nih.gov

Computational Approaches to De Novo Design of Aminocyclopentanol-Based Therapeutics

De novo design is a computational strategy used to design novel molecules with desired properties from scratch. nih.gov This approach can be particularly valuable for developing new therapeutics based on a known scaffold, such as the aminocyclopentanol core.

Starting with the structure of this compound, a de novo design algorithm could be used to:

Grow new functional groups: The algorithm can add new chemical fragments to the core structure to enhance binding affinity and selectivity for a specific target.

Explore diverse chemical space: A wide range of novel molecules can be generated and evaluated computationally before being synthesized.

Optimize for multiple properties: The design process can be guided by a scoring function that considers not only binding affinity but also other important drug-like properties such as solubility and metabolic stability.

Recent advances in artificial intelligence and machine learning have led to the development of powerful de novo design tools that can accelerate the discovery of new drug candidates. nih.gov These methods have the potential to significantly impact the development of novel therapeutics based on the aminocyclopentanol framework.

Future Directions and Emerging Research Avenues for 1s,3r 3 Aminocyclopentanol Hydrochloride

Development of Novel and Sustainable Synthetic Routes

The industrial demand for enantiomerically pure (1S,3R)-3-Aminocyclopentanol hydrochloride has spurred research into more efficient and sustainable synthetic strategies that overcome the limitations of traditional methods, such as high costs and difficulties in chiral control.

One promising approach involves chemoenzymatic protocols. Researchers have developed methods that utilize lipase-catalyzed resolutions to achieve high optical purity. nih.gov For instance, a novel process route for the related (1R,3S) isomer employs a lipase (B570770) catalyst for chiral separation via optical selectivity, resulting in high optical purity and lower costs. nih.gov This chemoenzymatic methodology, often based on lipase-catalyzed acylation of the hydroxyl group, can produce optically active aminocyclopentanols and their derivatives with excellent chemical yields and enantiomeric excesses (95% to over 99%). researchgate.net

Another area of development is the use of novel catalytic systems to streamline the synthesis. A recently developed method for a stereoisomer utilizes a copper-catalyzed hetero Diels-Alder reaction. nih.gov This approach, combined with subsequent reduction, enzymatic resolution, and deprotection steps, creates a shorter and more efficient pathway to the target molecule. nih.gov The table below summarizes key features of these emerging synthetic routes.

| Synthetic Strategy | Key Features | Advantages | Reference |

| Chemoenzymatic Resolution | Utilizes lipase catalysts (e.g., Novozym 435, Lipozyme TL) for chiral separation. | High optical purity, milder reaction conditions, potential for lower costs. | nih.gov |

| Copper-Catalyzed Diels-Alder | Employs a copper catalyst (cupric or cuprous chloride) for a key cycloaddition step. | Novel and shorter route, high selectivity, use of readily available raw materials. | nih.gov |

| Chiral Source-Based Synthesis | Uses a chiral carboxylic acid-azanol amide as a chiral source for the Diels-Alder reaction. | Recyclable chiral auxiliary, simple process flow, enhanced operational safety. |

These innovative routes demonstrate a clear trend towards processes that are not only more economically viable but also align with principles of green chemistry by reducing reaction steps and employing catalytic rather than stoichiometric reagents.

Identification and Exploration of Undiscovered Biological Targets and Pathways

Currently, this compound is primarily valued as a chiral intermediate for constructing complex bioactive molecules, including antiviral and anticancer agents. myskinrecipes.com Its hydrochloride form enhances stability and solubility, making it highly suitable for use in various chemical reactions and formulations. myskinrecipes.com The future of its application in medicine lies not in the direct biological activity of the compound itself, but in its use as a scaffold to generate novel pharmaceutical candidates.

Future research will likely focus on leveraging this building block to create extensive libraries of new chemical entities. By systematically modifying the amino and hydroxyl functional groups, researchers can generate a diverse range of derivatives. These derivatives can then be subjected to high-throughput screening against a wide array of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. This strategy aids in the discovery of entirely new bioactive compounds. myskinrecipes.com

The discovery of bioactive molecules through organic synthesis remains a significant challenge. researchgate.net The focus will be on developing simplified and efficient methods to prepare these new aminocyclopentanol derivatives for biological screening. researchgate.net This exploration could lead to the identification of lead compounds for therapeutic areas beyond its current applications, potentially including neurodegenerative diseases, inflammatory disorders, and metabolic conditions.

Integration of this compound into Advanced Materials Science

While rooted in pharmaceutical synthesis, the unique chiral structure of (1S,3R)-3-Aminocyclopentanol opens up intriguing possibilities for its use in advanced materials science. Research into related chiral compounds provides a roadmap for future applications.

Chiral Ligands and Catalysts: Optically active amino alcohols are privileged scaffolds that serve as key chiral sources in asymmetric synthesis. researchgate.netnih.gov Derivatives of aminocyclopentanols have been successfully used as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde and in asymmetric transfer hydrogenation reactions. researchgate.net Future work could focus on developing novel catalysts derived from (1S,3R)-3-Aminocyclopentanol for a broader range of asymmetric transformations, which are critical in the fine chemicals and pharmaceutical industries. rsc.org

Advanced Polymers: Chiral monomers can be incorporated into polymer chains to create materials with unique properties. A related chiral compound, an amino-cyclopentane carboxylic acid, has been explored for its potential to be incorporated into polymer formulations to enhance physical properties such as flexibility and strength. chemimpex.com Similarly, derivatives of (1S,3R)-3-Aminocyclopentanol could be developed as monomers or additives. Such chiral polymers could find applications in areas like chiral chromatography, sensors, or advanced optical materials that exhibit properties like circularly polarized luminescence. mdpi.com

Chiral Ionic Liquids: A significant emerging field is the development of third-generation ionic liquids (ILs) derived from natural and biocompatible sources like amino acids and choline. nih.govresearchgate.net These "bio-ILs" are being investigated for a wide range of pharmaceutical applications, including improving drug solubility and delivery. nih.govmdpi.com Synthesizing novel, task-specific chiral ionic liquids from (1S,3R)-3-Aminocyclopentanol is a promising research avenue. Such ILs could function as environmentally friendly chiral solvents for asymmetric synthesis or as novel drug delivery systems where the chirality of the IL could influence interactions with biological systems.

Sustainability and Green Chemistry Principles in Aminocyclopentanol Production

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. chemicalbook.com Future research into the production of this compound will be heavily influenced by these principles, aiming to improve sustainability across the entire manufacturing process.

Key areas of focus include:

Process Mass Intensity (PMI) Reduction: PMI is a key metric in green chemistry, measuring the total mass of materials used to produce a specific mass of product. Future synthetic routes will be optimized to significantly reduce PMI by minimizing solvent usage, eliminating wasteful steps, and improving yields. chemicalbook.com For example, GSK's development of a second-generation manufacturing route for a cancer drug reduced solvent consumption by 16,160 kg per kilogram of product, showcasing the potential for dramatic PMI reduction. chemicalbook.com

Use of Renewable Feedstocks: A long-term goal for sustainable chemistry is the transition from petroleum-based starting materials to renewable biomass. Research into the electrocatalytic hydrogenation (ECH) of biomass-derived compounds to produce cyclopentanone (B42830) derivatives is a step in this direction. myskinrecipes.com Future innovations could enable the synthesis of the aminocyclopentanol scaffold from renewable feedstocks, significantly improving the lifecycle sustainability of the compound. myskinrecipes.com

Enzymatic and Catalytic Processes: As mentioned in section 7.1, the use of enzymes (lipases) and metal catalysts (copper) allows for reactions to occur under milder conditions with higher selectivity. nih.govresearchgate.net This reduces energy consumption and the need for harsh or toxic reagents. Future work will likely identify more efficient enzymes and catalysts that can operate in greener solvents, such as water or bio-based solvents.

The table below highlights key green chemistry metrics and their relevance to aminocyclopentanol production.

| Green Chemistry Principle | Metric / Approach | Goal for Aminocyclopentanol Production |

| Waste Prevention | Process Mass Intensity (PMI) | Develop synthetic routes with significantly lower PMI by reducing solvent and reagent use. |

| Atom Economy | Maximize incorporation of starting materials into the final product. | Design reactions like cycloadditions that have inherently high atom economy. |

| Safer Solvents & Auxiliaries | Elimination of halogenated solvents. | Replace traditional chlorinated solvents with greener alternatives like water, ethanol, or 2-MeTHF. |

| Design for Energy Efficiency | Use of catalysis (enzymatic/metallic). | Conduct reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Sourcing from biomass. | Develop pathways to synthesize the cyclopentane (B165970) ring from non-petroleum sources. |

By integrating these principles, the future production of this compound can become not only more efficient but also environmentally sustainable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.